![molecular formula C8H10ClNO3 B1435571 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride CAS No. 1803608-38-9](/img/structure/B1435571.png)
2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride
Overview
Description
“2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1803608-38-9 . It has a molecular weight of 203.62 and its IUPAC name is 2-(2-methoxypyridin-4-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride” can be represented by the InChI code: 1S/C8H9NO3.ClH/c1-12-7-4-6(2-3-9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis
“2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 203.62 .Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of derivatives starting from compounds related to 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride has been reported, with some derivatives demonstrating notable antibacterial and tuberculostatic activities. For instance, the synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives have been explored, highlighting their potential in developing new antibacterial agents (Miszke et al., 2008).
Chemical Synthesis and Material Science
An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate was described, showcasing methodologies for accessing pyridin- and pyrimidin-yl acetate cores. This synthesis demonstrates the chemical versatility of related compounds and their potential in material science applications (Morgentin et al., 2009).
Electrochemical Applications
The use of protic ionic liquid based on 2-methoxypyridine and trifluoroacetic acid for the functionalization of glassy carbon electrode surfaces through the electrochemical reduction of diazonium cations illustrates the compound's application in electrochemistry. This study provides insights into modifying electrode surfaces for various electrochemical applications (Shul et al., 2013).
Anticancer Research
The synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involved the hydrolysis and further reaction of compounds structurally related to 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride. These synthesized compounds were evaluated for their effects on the proliferation and survival of cancer cells, demonstrating the compound's relevance in anticancer research (Temple et al., 1983).
Molecular Imprinting and Herbicide Detection
The compound's derivatives have been used in the molecular imprinting of synthetic polymers for the selective binding of herbicides, illustrating its utility in creating selective and sensitive detection systems for environmental monitoring. This application underscores the potential of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride in environmental science and analytical chemistry (Haupt et al., 1998).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing protective equipment .
properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7-4-6(2-3-9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQJLPUICEYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride | |
CAS RN |
1803608-38-9 | |
Record name | 4-Pyridineacetic acid, 2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methoxypyridin-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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